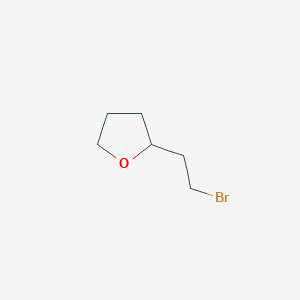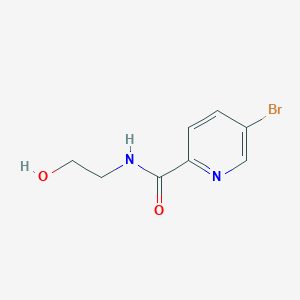
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
Overview
Description
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a chemical compound with the empirical formula C8H9BrN2O2 and a molecular weight of 245.07 . It is provided in solid form . The IUPAC name for this compound is 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide .
Molecular Structure Analysis
The SMILES string for this compound is O=C(NCCO)C1=CC(Br)=CN=C1 . This indicates that the compound contains a pyridine ring with a bromine atom at the 5th position and a carboxamide group attached to the 2nd position of the ring. The nitrogen atom in the carboxamide group is further bonded to a 2-hydroxyethyl group .Physical And Chemical Properties Analysis
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a solid at room temperature .Scientific Research Applications
Catalytic Applications in Medicinal Chemistry
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is recognized for its utility in the synthesis of pyranopyrimidine scaffolds, crucial precursors in medicinal and pharmaceutical domains. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, are extensively utilized due to their broad synthetic applications and bioavailability. Research emphasizes the role of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, in synthesizing these scaffolds through multicomponent reactions. The application of hybrid catalysts in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing their significance in lead molecule development for medicinal chemistry, has been a focal point in recent years (Parmar, Vala, & Patel, 2023).
Biomedical and Therapeutic Research
The compound is involved in diverse biomedical and therapeutic applications. Research indicates its relevance in synthesizing molecules with central nervous system (CNS) activity. Various heterocycles, including pyridine, are identified as crucial in forming compounds that potentially impact CNS disorders. The structural versatility of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, which allows it to engage in complex formation and interactions, plays a vital role in the development of CNS-acting drugs (Saganuwan, 2017).
Contribution to Organic Chemistry and Sensor Development
The compound's structural attributes contribute significantly to organic chemistry, particularly in designing optical sensors. Pyrimidine derivatives, a category to which 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is closely related, are identified as promising candidates for optical sensor materials due to their capacity to form coordination and hydrogen bonds. This utility is evidenced in various pyrimidine-based optical sensors, highlighting the compound's relevance in sensor development and its broad medicinal applications (Jindal & Kaur, 2021).
properties
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWMNAFOKQYOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



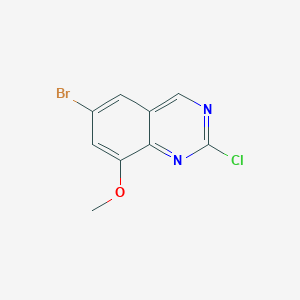
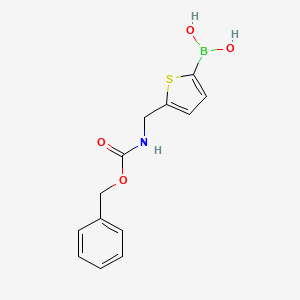



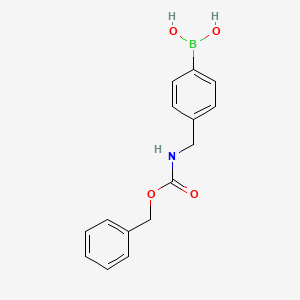
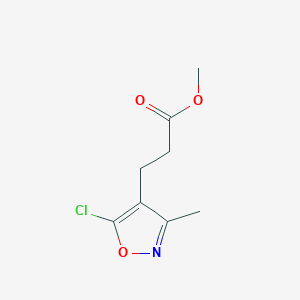
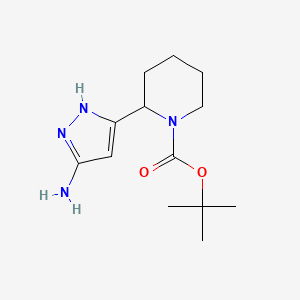
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)


